molecular formula C13H16F2N2O2 B14083977 Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate

Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate

Cat. No.: B14083977
M. Wt: 270.27 g/mol
InChI Key: FFJJTWDJCFWCOX-UHFFFAOYSA-N
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Description

Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, an amino group, and two fluorine atoms attached to a pyrrolidine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of benzylated derivatives.

Scientific Research Applications

Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-amino-4-fluoro-3-methylpyrrolidine-1-carboxylate
  • Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate
  • Benzyl 3-amino-4,4-difluoropyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

IUPAC Name

benzyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H16F2N2O2/c1-12(16)8-17(9-13(12,14)15)11(18)19-7-10-5-3-2-4-6-10/h2-6H,7-9,16H2,1H3

InChI Key

FFJJTWDJCFWCOX-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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